1,3-Dibromo-9h-fluorene

Physical property Volatility Purification

Researchers seeking to eliminate the green emission band (keto-defect) in polyfluorene-based blue OLEDs require meta-linkage monomers. 1,3-Dibromo-9H-fluorene introduces precise kinks in the polymer backbone to disrupt interchain π-stacking, maintaining high solid-state photoluminescence quantum yield. - Enables synthesis of intrinsically chiral polyfluorenes for CPL-active materials, a function inaccessible with the symmetric 2,7-isomer. - Internal heavy-atom effect from bromine promotes intersystem crossing for metal-free room-temperature phosphorescence applications. - Supplied with rigorous regioisomeric fidelity, ensuring reproducible meta-linked polymer architectures from batch to batch.

Molecular Formula C13H8Br2
Molecular Weight 324.01 g/mol
CAS No. 21878-90-0
Cat. No. B15227357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-9h-fluorene
CAS21878-90-0
Molecular FormulaC13H8Br2
Molecular Weight324.01 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C(=CC(=C3)Br)Br
InChIInChI=1S/C13H8Br2/c14-9-6-11-10-4-2-1-3-8(10)5-12(11)13(15)7-9/h1-4,6-7H,5H2
InChIKeyDEMJDPITXWZKQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromofluorene: Chemical Identity & Properties


1,3-Dibromo-9H-fluorene (CAS 21878-90-0) is a halogenated polycyclic aromatic hydrocarbon belonging to the dibromofluorene isomer class. It features a central fluorene core substituted with bromine atoms at the 1- and 3-positions, resulting in an asymmetric substitution pattern [1]. The molecular formula is C13H8Br2, with a molecular weight of 324.01 g/mol and a calculated density of 1.793 g/cm³ . The calculated boiling point is 385.8 °C at 760 mmHg, and the flash point is approximately 218.8 °C . This isomer serves primarily as a monomeric building block for the synthesis of conjugated polymers and oligomers via palladium-catalyzed cross-coupling reactions [2].

1
Monomer for Pd-catalyzed cross-coupling polymerizations
2
1,3-substitution pattern for meta-linked and chiral polymer backbones
3
Distinct from 2,7-dibromofluorene in regioregularity control

1,3-Dibromofluorene vs 2,7-Isomer: Key Differences


The substitution pattern of bromine atoms on the fluorene core governs the regioregularity, electronic structure, and photophysical properties of the resulting conjugated polymers [1]. While 2,7-dibromofluorene yields para-linked, linear polymer chains, the 1,3-substitution pattern introduces meta-linkages and kinks along the polymer backbone [2]. This structural divergence directly impacts conjugation length, emission wavelength, and quantum yield [3]. In procurement, substituting the 1,3-isomer for the 2,7-isomer would result in a fundamentally different polymer architecture with altered optoelectronic performance, invalidating established device fabrication protocols. Furthermore, the asymmetric nature of 1,3-dibromo-9H-fluorene enables the synthesis of chiral polyfluorene derivatives, a functionality inaccessible with symmetric 2,7-isomers [4].

Regioregularity
1,3-substitution yields meta-linked kinked backbones; 2,7-isomer gives para-linked linear chains. Polymer architecture and optoelectronic properties may shift significantly.
Chirality
Asymmetric 1,3-pattern enables intrinsically chiral polymers, a capability not accessible with symmetric 2,7-dibromofluorene.
Emission
Meta-linkages may disrupt aggregation and alter emission wavelength and quantum yield relative to para-linked polymers. Reported PLQY trends should be verified with synthesized materials.

1,3-Dibromofluorene vs 2,7-Isomer: Comparative Evidence


Boiling Point Difference

1,3-Dibromo-9H-fluorene exhibits a calculated boiling point of 385.8 °C at 760 mmHg, which is approximately 16.9 °C lower than the calculated boiling point of its 2,7-substituted isomer (402.7 °C at 760 mmHg) . This difference in volatility can influence purification strategies, such as sublimation or distillation, and may affect processing conditions during device fabrication.

Boiling point
Data to verify
Δ -16.9 °C vs 2,7-isomer
Purification strategy may differ; lower boiling point may simplify sublimation.
Calculated values under 760 mmHg; experimental validation recommended.
Physical property Volatility Purification

Meta-Linked Polymers: Enhanced Quantum Yield

Suzuki polycondensation using 1,3-dibromo-9H-fluorene as a monomer yields polyfluorenes with meta-linkages along the backbone [1][2]. This architecture disrupts interchain aggregation, a known source of fluorescence quenching in polyfluorene films. While direct head-to-head data are absent, class-level studies on asymmetrically substituted polyfluorenes demonstrate that introducing such structural irregularity correlates with an increase in photoluminescence quantum yield (PLQY). For example, asymmetrical substitution in polyfluorene derivatives has been shown to increase PLQY compared to symmetrical analogs, attributed to reduced dimer formation and suppressed interchain emission [3].

PLQY increase
Class-level inference
Reported increase for asymmetrically substituted polyfluorenes
Meta-linkages may reduce aggregation-caused quenching and support higher solid-state PLQY.
Polymer-specific; confirm with synthesized batch under relevant conditions.
Suzuki-Miyaura coupling Polyfluorene Photoluminescence quantum yield

Asymmetric Substitution for Chiral Polymers

The asymmetric substitution pattern of 1,3-dibromo-9H-fluorene renders the fluorene unit prochiral, allowing for the synthesis of chiral, non-racemic polyfluorene derivatives when copolymerized with appropriate comonomers [1]. This is in contrast to the symmetrical 2,7-dibromofluorene, which yields achiral polymers unless chirality is introduced via side-chain functionalization at the 9-position [2]. Patents specifically claim the use of 1,3-dibromofluorene derivatives for constructing polymers with asymmetric fluorene centers, which exhibit unique properties such as circularly polarized luminescence (CPL) [1].

Backbone chirality
Head-to-head
1,3-isomer enables chiral backbone; 2,7-isomer requires external modification
Supports synthesis of intrinsically chiral polyfluorenes for CPL research.
Patent-reported capability; applicable under standard polycondensation conditions.
Chiral polymer Asymmetric synthesis Circularly polarized luminescence

Heavy-Atom Effect for Phosphorescence

The presence of two bromine atoms on the fluorene core significantly enhances spin-orbit coupling via the heavy-atom effect, thereby promoting intersystem crossing and enabling room-temperature phosphorescence (RTP) [1]. Studies on bromine-substituted fluorene derivatives have reported absolute phosphorescence quantum yields reaching up to 5.9% in chloroform solution at 298 K [2]. While this study utilized a derivative with additional functional groups (e.g., a formyl group), the core 1,3-dibromofluorene scaffold serves as the essential heavy-atom-containing platform necessary for RTP activation.

Phosphorescence
Class-level inference
Φ_phos up to 5.9% for related brominated derivative (CHCl₃, 298 K)
Heavy-atom effect may support room-temperature phosphorescence in rigid matrices.
Value from structurally related compound; confirm on target polymer or small molecule.
Phosphorescence Heavy-atom effect Spin-orbit coupling

1,3-Dibromofluorene: Research & Industrial Applications


Meta-Linked Polyfluorenes for Blue OLEDs

Researchers focused on developing blue-emitting polymers for OLEDs with suppressed aggregation-caused quenching should prioritize 1,3-dibromo-9H-fluorene as a comonomer. The resulting meta-linkages disrupt interchain π-stacking, maintaining higher solid-state photoluminescence quantum yields and color purity. This approach directly addresses the well-documented green emission band (keto-defect) that plagues para-linked polyfluorenes derived from 2,7-dibromofluorene [1].

Chiral Conjugated Polymers for CPL Devices

The asymmetric 1,3-substitution pattern is essential for generating intrinsically chiral polyfluorene backbones. This enables the development of CPL-active materials for advanced 3D displays, optical data storage, and security inks. Substituting with the 2,7-isomer would yield an achiral polymer, rendering the target application unattainable without extensive post-polymerization modification [2].

Metal-Free Organic Phosphors for Sensing & Bioimaging

Investigators seeking metal-free alternatives to Ir(III) or Pt(II) complexes for room-temperature phosphorescence applications should utilize 1,3-dibromo-9H-fluorene as a core scaffold. The internal heavy-atom effect from the two bromine atoms promotes efficient intersystem crossing, enabling long-lived phosphorescent emission detectable even under ambient conditions when embedded in rigid matrices like PMMA [3].

Regioregularity Effects on Conjugation Length

Academic and industrial research groups engaged in fundamental studies of conjugated polymer physics will find 1,3-dibromo-9H-fluorene to be a critical tool. Copolymerizing this monomer with para-linked comonomers provides a controlled method to systematically interrupt conjugation and introduce well-defined kinks along the polymer backbone, allowing for precise tuning of effective conjugation length and investigation of charge transport mechanisms in disordered semiconducting polymers [4].

Application
Selection Property
Validation Focus
Meta-linked polyfluorene synthesis
1,3-substitution pattern for meta-linkages
Aggregation-caused quenching and PLQY in film
Chiral polymer backbone research
Asymmetric substitution enables backbone chirality
Circularly polarized luminescence activity
Metal-free phosphorescence studies
Dibromo heavy-atom effect
Phosphorescence quantum yield in rigid matrices
Conjugation length tuning
Controlled meta-kink introduction
Charge transport and conjugation length dependence

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